3-(Bromomethyl)-1,1-dimethylcyclopentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

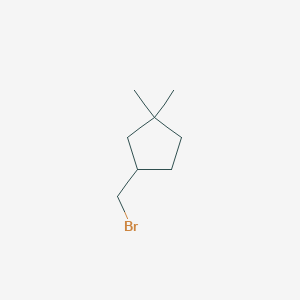

3-(Bromomethyl)-1,1-dimethylcyclopentane: is an organic compound with the molecular formula C8H15Br It features a cyclopentane ring substituted with a bromomethyl group at the 3-position and two methyl groups at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Bromomethyl)-1,1-dimethylcyclopentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Alcohols, ethers, amines.

Elimination Reactions: Alkenes.

Oxidation: Carboxylic acids, aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Bromomethyl)-1,1-dimethylcyclopentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to introduce cyclopentane moieties into drug candidates, potentially enhancing their pharmacokinetic properties and biological activity.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or elimination processes. The bromomethyl group acts as a leaving group, making the compound susceptible to nucleophilic attack or base-induced elimination.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-1,1-dimethylcyclopentane: Similar structure but with a chlorine atom instead of bromine.

3-(Iodomethyl)-1,1-dimethylcyclopentane: Similar structure but with an iodine atom instead of bromine.

3-(Hydroxymethyl)-1,1-dimethylcyclopentane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness: 3-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications.

Biologische Aktivität

3-(Bromomethyl)-1,1-dimethylcyclopentane is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H13Br

- Molecular Weight : 179.09 g/mol

This compound features a bromomethyl group attached to a cyclopentane ring, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that halogenated compounds like this compound can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Halogenated compounds often demonstrate antimicrobial properties. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes.

- Cytotoxic Effects : Studies have shown that certain brominated compounds can induce apoptosis in cancer cells. This is believed to occur through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of several halogenated compounds, including this compound. The findings suggested that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Penicillin) | 16 | 32 |

Cytotoxicity Studies

In another research effort, the cytotoxic effects of this compound were evaluated on various cancer cell lines, including HeLa and A549. The results indicated that the compound induced significant cell death at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| A549 | 55 |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial properties suggest applicability in treating infections caused by resistant strains of bacteria. Additionally, its cytotoxic effects on cancer cells indicate that it may serve as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDJXHLHWSRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.